molecular formula C7H12O2 B2647779 3-Ethylpent-4-enoic acid CAS No. 14035-71-3

3-Ethylpent-4-enoic acid

Cat. No.: B2647779
CAS No.: 14035-71-3
M. Wt: 128.171
InChI Key: UHLNDYACVPPMJT-UHFFFAOYSA-N
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Description

3-Ethylpent-4-enoic acid (CAS 14035-71-3) is an organic compound defined as a branched-chain, γ,δ-unsaturated carboxylic acid. Its molecular formula is C 7 H 12 O 2 with a molecular weight of 128.17 g/mol . The structure consists of a pentanoic acid backbone with an ethyl group on the third carbon and a terminal alkene between the fourth and fifth carbons, a configuration represented by the SMILES notation CCC(CC(=O)O)C=C . This compound is valued in synthetic organic chemistry as a versatile intermediate and building block . Its molecular structure incorporates two distinct reactive sites: a carboxylic acid, which can be functionalized into esters or amides, and a terminal alkene, which is amenable to reactions such as additions or cross-metathesis . This dual reactivity makes it a valuable precursor for constructing more complex molecular architectures found in pharmaceuticals and natural products. A significant application of this compound and its derivatives is in stereoselective synthesis, particularly through powerful carbon-carbon bond-forming reactions like the Ireland-Claisen rearrangement . This reaction allows for the conversion of an allylic ester into a γ,δ-unsaturated carboxylic acid with control over stereochemistry, making this compound a potential chiral scaffold for producing enantiomerically enriched targets . Established synthetic routes to access this compound include palladium-catalyzed carbonylation of unsaturated alcohols and other Claisen rearrangement approaches, such as the Johnson-Claisen variant . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-6(4-2)5-7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLNDYACVPPMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Ethylpent 4 Enoic Acid

Established Synthetic Routes and Reaction Pathways

Several established methods exist for the synthesis of 3-ethylpent-4-enoic acid and its derivatives. These routes offer varying degrees of efficiency, stereocontrol, and applicability.

Palladium-Catalyzed Carbonylation of Alkyl Alcohols

Palladium-catalyzed carbonylation represents a powerful method for the synthesis of carboxylic acids and their derivatives. This approach can be applied to the synthesis of γ,δ-unsaturated acids from corresponding unsaturated alcohols. rsc.orgresearchgate.net The reaction typically involves the use of a palladium catalyst, often in the presence of a phosphine (B1218219) ligand and carbon monoxide. For instance, the carbonylation of allylic alcohols can yield β,γ-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids. uni-rostock.denih.gov While direct palladium-catalyzed carbonylation of 3-ethylpent-1-en-3-ol to this compound is plausible, specific examples in the literature are more focused on related structures. google.com The general transformation involves the formation of a palladium-alkoxide species, followed by CO insertion and subsequent reductive elimination or hydrolysis to afford the carboxylic acid.

A related approach involves the palladium-catalyzed carbonylation of enynes, which can lead to the formation of cyclic γ,δ-unsaturated acids in the presence of acetic acid and trifurylphosphine. rsc.org

Claisen Rearrangement Approaches (e.g., Ireland-Claisen, Johnson-Claisen)

The Claisen rearrangement is a versatile synarchive.comsynarchive.com-sigmatropic rearrangement that forms a C-C bond and is widely used for the synthesis of γ,δ-unsaturated carbonyl compounds. wikipedia.orglibretexts.org

The Ireland-Claisen rearrangement is a particularly relevant variant that converts an allylic ester to a γ,δ-unsaturated carboxylic acid. wikipedia.orglibretexts.orgnumberanalytics.com This reaction is initiated by treating the allylic ester with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then trapped as a silyl (B83357) ketene (B1206846) acetal (B89532). nrochemistry.com This intermediate undergoes a synarchive.comsynarchive.com-sigmatropic rearrangement, often at or below room temperature, followed by hydrolysis to yield the desired carboxylic acid. wikipedia.orglibretexts.orgorganic-chemistry.org The geometry of the enolate, which can be controlled by the reaction conditions, dictates the stereochemical outcome of the rearrangement. nrochemistry.com For the synthesis of this compound, an appropriate allyl propanoate would be the starting material.

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst, such as propionic acid, to produce a γ,δ-unsaturated ester. synarchive.comwikipedia.orglibretexts.orgnumberanalytics.comtcichemicals.com This ester can then be hydrolyzed to the corresponding carboxylic acid. The reaction proceeds through the in-situ formation of a ketene acetal, which then undergoes the rearrangement. tcichemicals.com High temperatures are often required for this reaction. wikipedia.orglibretexts.org

Claisen Rearrangement Variant Starting Material Key Reagents Intermediate Product
Ireland-Claisen Allyl esterStrong base (e.g., LDA), TMSClSilyl ketene acetalγ,δ-Unsaturated carboxylic acid
Johnson-Claisen Allylic alcoholOrthoester, Acid catalystKetene acetalγ,δ-Unsaturated ester

Allylation and Carboxylation Strategies

The synthesis of this compound can also be achieved through the allylation of a suitable precursor followed by carboxylation, or vice versa. One common strategy involves the α-alkylation of a carboxylic acid derivative. For example, the enolate of a propanoic acid derivative can be alkylated with an allyl halide. Subsequent manipulation of the protecting groups would yield the final product.

Alternatively, carboxylation of an appropriate organometallic reagent derived from an allylic precursor can be employed. This might involve the reaction of an allylic Grignard reagent or organolithium species with carbon dioxide.

Stereoselective Synthesis Approaches

Controlling the stereochemistry at the C3 position of this compound is crucial for many of its applications. Stereoselective synthesis methods aim to produce a single enantiomer or diastereomer of the target molecule.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org Evans oxazolidinone auxiliaries are widely used for the stereoselective synthesis of carboxylic acids and their derivatives. wikipedia.org

In a typical sequence for synthesizing a chiral α-substituted carboxylic acid, the oxazolidinone auxiliary is first acylated with a propionyl group. wikipedia.orgorgsyn.org The resulting N-acyloxazolidinone is then deprotonated to form a chiral enolate, which subsequently undergoes a diastereoselective alkylation with an allyl halide. wikipedia.org The steric bulk of the oxazolidinone substituent directs the approach of the electrophile, leading to a high degree of stereocontrol. Finally, the auxiliary is cleaved, often under mild hydrolytic conditions, to afford the enantiomerically enriched this compound. wikipedia.orgsmolecule.com

Step Description Typical Reagents
1. Acylation Attachment of the propionyl group to the chiral auxiliary.Propionyl chloride, Triethylamine, DMAP
2. Alkylation Diastereoselective addition of the allyl group.Strong base (e.g., NaHMDS), Allyl iodide
3. Cleavage Removal of the chiral auxiliary to yield the carboxylic acid.Lithium hydroxide (B78521), Hydrogen peroxide

Asymmetric catalysis offers an efficient alternative to the use of stoichiometric chiral auxiliaries for the enantioselective synthesis of this compound. This approach utilizes a chiral catalyst to control the stereochemistry of a key C-C bond-forming reaction.

For instance, catalytic asymmetric allylic alkylation can be employed. In this type of reaction, a prochiral enolate is reacted with an allylic electrophile in the presence of a chiral transition metal catalyst, often based on palladium, copper, or rhodium. nih.gov The chiral ligands coordinated to the metal center create a chiral environment that favors the formation of one enantiomer of the product over the other.

Another approach involves the asymmetric conjugate addition of an ethyl group to a suitable α,β-unsaturated ester, followed by further synthetic manipulations.

Novel Synthetic Methodologies

Recent advancements in organic synthesis have paved the way for new methods to construct this compound and its derivatives. These approaches move beyond traditional routes, exploring organometallic chemistry, green principles, and the integration of biological catalysts.

Exploration of Organometallic Reagents (e.g., Grignard, Organolithium)

Organometallic reagents, characterized by a carbon-metal bond, are powerful tools in organic synthesis due to their strong nucleophilicity and basicity. wikipedia.org Their application in synthesizing γ,δ-unsaturated carboxylic acids like this compound often involves the creation of key carbon-carbon bonds.

Grignard Reagents: The synthesis of the chiral variant, (R)-3-Ethylpent-4-enoic Acid, has been successfully achieved utilizing Grignard reagents. ru.nl A common strategy involves the reaction of a ketone precursor with an organomagnesium halide, such as ethylmagnesium bromide, to form a tertiary alcohol intermediate. This alcohol can then be oxidized to yield the final carboxylic acid. Another relevant pathway is the Grignard reaction with epoxides. For instance, the reaction of Grignard reagents with compounds like 3,4-epoxy-1-butene can be employed. mdpi.com Stereoselective addition reactions are also possible, sometimes requiring the presence of additives like titanium tetraisopropoxide to control the stereochemistry of the product. lookchem.com

Organolithium Reagents: Organolithium compounds, featuring a highly polar carbon-lithium bond, are potent reagents for deprotonation and nucleophilic addition. wikipedia.org One synthetic strategy involves the deprotonation of a carboxylic acid at the α-position using a strong base like lithium diisopropylamide (LDA), which is itself generated from an organolithium precursor (n-butyllithium), followed by alkylation. mdpi.com This method, creating a dianion intermediate, allows for the introduction of substituents. mdpi.com For example, the dianion of a pent-4-enoic acid precursor could theoretically be alkylated with an ethyl halide. Alternatively, organolithium reagents can add to carbonyl compounds to form alcohol intermediates, which can subsequently be transformed into the target acid. wikipedia.orgsoton.ac.uk

A comparative table of synthetic routes using organometallic reagents for analogous compounds is presented below.

MethodReagentPrecursor TypeIntermediateTypical YieldReference
Grignard Addition EtMgBrKetoneTertiary Alcohol35-50%
Enolate Alkylation LDA / n-BuLiCarboxylic AcidDianionNot Specified mdpi.com
Grignard Epoxide Opening Aryl-MgBrEpoxybuteneUnsaturated Alcohol48-62% (alcohol) mdpi.com

Development of Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves developing atom-economical reactions, using less toxic solvents, employing catalytic methods over stoichiometric reagents, and designing energy-efficient processes. unimi.it

One key area of development is the use of immobilized catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. unimi.it This is particularly relevant for both biocatalysts and traditional metal catalysts. Process optimization also plays a crucial role; for example, selecting reaction conditions that inhibit the formation of by-products improves atom economy and simplifies purification. unimi.it The choice of reaction medium is another critical factor. While many organic reactions use volatile organic solvents, research into alternatives like water or ionic liquids, or even solvent-free conditions, is a central tenet of green chemistry. The development of one-pot or cascade reactions, where multiple transformations occur in a single reactor, further enhances efficiency by reducing the need for intermediate purification steps, saving energy and materials. acs.org

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic catalysis to create efficient and highly selective reaction pathways. unimi.itacs.org Enzymes operate under mild conditions (temperature, pH) and can exhibit remarkable stereoselectivity, which is often difficult to achieve with traditional chemical catalysts. unimi.it

A notable strategy involves a one-pot cascade reaction combining a chemical transformation with an enzymatic one. For example, a calcium-catalyzed -Wittig rearrangement has been successfully paired with a hydrolysis step mediated by Porcine Liver Esterase (PLE). acs.orgnih.gov While this specific sequence was used to produce α-hydroxy half-esters, the principle demonstrates a powerful chemoenzymatic approach. acs.orgnih.govacs.org The first step, a chemical rearrangement, creates a diester intermediate, which is then selectively hydrolyzed by the enzyme in the second step. nih.gov This desymmetrization can enhance the enantiomeric purity of the final product compared to a purely chemical, stepwise approach. acs.org

The choice between using isolated enzymes and whole-cell biocatalysts is a key consideration. unimi.it Isolated enzymes offer higher purity and simpler reaction monitoring, but may require cofactor recycling. unimi.it Whole-cell systems contain all necessary cofactors but can lead to more side reactions. unimi.it

Optimization of Reaction Conditions and Yield

Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters, including the catalyst, temperature, and pressure.

Catalyst Design and Efficiency

The choice and design of the catalyst are paramount for controlling the reaction's speed, selectivity, and efficiency. For rearrangement reactions that form precursors to γ,δ-unsaturated acids, both Brønsted and Lewis acids are employed. For instance, in the Ireland-Claisen rearrangement, Lewis acids such as aluminum chloride (AlCl₃) can facilitate the sigmatropic shift. In a specific example, phosphoric acid used at a low molar ratio was shown to achieve high yields of the ester intermediate.

More advanced strategies involve the design of integrated catalysts. For related transformations, researchers have merged a Lewis acid (arylboronic acid) and a hydrogen-bonding unit (thiourea) into a single molecule. jst.go.jp This bifunctional catalyst creates a crowded, well-defined environment around the reacting molecule, which can enhance selectivity and inhibit undesired side reactions. jst.go.jp Palladium catalysts, such as PdCl₂ combined with triphenylphosphine (B44618) (PPh₃), are also used for carbonylation reactions to produce related unsaturated acids from allylic alcohols. google.com

Catalyst SystemReaction TypeSubstrateEfficiency/YieldReference
H₃PO₄ RearrangementAllyl Ester87.1% (ester yield)
AlCl₃ Ireland-ClaisenCrotyl Acetate92% (ester yield)
PdCl₂/PPh₃ CarbonylationAllylic Alcoholup to 78% (ester) google.com
Ca(NTf₂)₂ / PyBox -WittigAllyloxy DicarbonylHigh Conversion acs.orgnih.gov

Temperature and Pressure Optimization

Temperature and pressure are critical physical parameters that directly influence reaction rates, selectivity, and catalyst stability. For the synthesis of precursors via rearrangement, temperatures are often elevated to overcome activation energy barriers. A documented optimization found that a temperature range of 135–150°C was ideal for minimizing side reactions and maximizing selectivity.

In contrast, chemoenzymatic processes often involve distinct temperature profiles for the chemical and biological steps. The initial chemical reaction, such as a -Wittig rearrangement, might be run at a higher temperature (e.g., 60°C) to ensure a reasonable reaction rate, while the subsequent enzymatic hydrolysis step is performed at a milder temperature (e.g., 35°C) to maintain the enzyme's structural integrity and catalytic activity. acs.orgnih.gov Reactions involving highly reactive organolithium reagents often require very low temperatures (e.g., -78°C to 0°C) to control their reactivity and prevent side reactions. mdpi.com

Pressure is a key variable primarily in reactions involving gases, such as carbonylation. In a palladium-catalyzed synthesis of related unsaturated esters from allylic alcohols and carbon monoxide, pressures ranging from 50 to 300 bar were applied. google.com

Reaction TypeTemperaturePressureNotesReference
Ester Rearrangement 135–150°CNot SpecifiedMinimizes side reactions
Organolithium Alkylation -78°C to 0°CAtmosphericControls reactivity mdpi.com
Chemoenzymatic (Chemical Step) 60°CAtmosphericAccelerates rearrangement acs.orgnih.gov
Chemoenzymatic (Enzymatic Step) 35°CAtmosphericPreserves enzyme activity acs.orgnih.gov
Palladium-Catalyzed Carbonylation Not Specified50-300 barRequired for gaseous reactant google.com

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter in the synthesis of γ,δ-unsaturated acids like this compound, particularly in methods employing the Claisen rearrangement. The solvent can significantly influence reaction rates and, in some cases, selectivity by stabilizing the transition state.

Detailed Research Findings:

The Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether, is a common route to the carbon skeleton of this compound. The kinetics of this concerted, intramolecular process are sensitive to the reaction medium. wikipedia.org Research has shown substantial solvent effects, with polar solvents generally accelerating the reaction. wikipedia.orglibretexts.org Hydrogen-bonding solvents are particularly effective at increasing the rate constant. wikipedia.orglibretexts.org For instance, ethanol/water mixtures have been observed to provide rate constants up to 10-fold higher than those in less polar solvents like sulfolane. wikipedia.orglibretexts.org This acceleration is attributed to the stabilization of the polar, cyclic transition state through hydrogen bonding. ncsu.edu

In the context of the Ireland-Claisen rearrangement, a variation that proceeds through a silyl ketene acetal to form a γ,δ-unsaturated carboxylic acid, the initial deprotonation step is typically carried out in a non-polar aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the strong base (e.g., lithium diisopropylamide) and the resulting enolate. wikipedia.org

For thermal Claisen rearrangements that require high temperatures, high-boiling point solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often employed. ncsu.educhemrxiv.org The use of microwave-assisted heating has also been shown to dramatically increase reaction rates, allowing for shorter reaction times. wikipedia.org

The engineering of the reaction medium can also involve the use of additives. For example, weak acids like propionic acid are used to catalyze the Johnson-Claisen rearrangement, a variant that reacts an allylic alcohol with an orthoester. wikipedia.org Lewis acids, such as trivalent organoaluminum reagents, have also been demonstrated to accelerate the rearrangement. libretexts.org

Interactive Data Table: General Solvent Effects on Claisen Rearrangement Rates

Solvent TypeExamplesGeneral Effect on Reaction RateRationale
Polar Protic Ethanol/Water, MethanolSignificant Acceleration wikipedia.orglibretexts.orgStabilization of the polar transition state via hydrogen bonding. ncsu.edu
Polar Aprotic Sulfolane, DMSO, DMFModerate AccelerationStabilization of the polar transition state through dipole-dipole interactions.
Non-Polar Aprotic Toluene, Hexanes, DichloromethaneSlower RateMinimal stabilization of the transition state. nih.gov
Coordinating Tetrahydrofuran (THF)Varies (often used for specific variants like Ireland-Claisen)Solvates metal cations and reagents like LDA. wikipedia.org

Strategies for Isomerization Control and Selectivity

A primary challenge in the synthesis of this compound is the control of isomerization, both in terms of the position of the double bond and the stereochemistry at the C3 position. The thermodynamically more stable internal alkene (e.g., 3-ethylpent-3-enoic acid) can often be formed as an undesired byproduct.

Detailed Research Findings:

Double Bond Isomerization: The migration of the terminal double bond to an internal position is a common issue. Strategies to control this isomerization often involve catalyst selection and temperature control. For the related isomerization of 3-pentenoic compounds to 4-pentenoic compounds, perfluorinated acid ion-exchange resins containing a Group 8 metal (like palladium, platinum, or rhodium) have been shown to be effective catalysts. google.com These catalysts can selectively promote the formation of the terminal alkene over the more conjugated 2-pentenoic isomer at temperatures between 120°C and 200°C. google.com In other systems, controlling the temperature to below 80°C and using non-polar solvents has been shown to favor the kinetic cis-isomer over the thermodynamic trans-isomer. Nickel-based catalysts have also been explored for the kinetically controlled, selective isomerization of terminal alkenes. chemrxiv.org

Stereoselectivity: When chirality is a factor, the Ireland-Claisen rearrangement offers a powerful method for controlling the diastereoselectivity of the final product. The geometry of the intermediate silyl ketene acetal, which is trapped from the corresponding ester enolate, dictates the stereochemical outcome. wikipedia.org The (E)-silyl ketene acetal leads to the anti-diastereomer, while the (Z)-silyl ketene acetal yields the syn-diastereomer. wikipedia.org The geometry of the enolate can be influenced by the choice of solvent and additives during its formation.

A patent describing the preparation of substituted but-3-ene-1-carboxylic acids via carbonylation of allylic alcohols provides an example of isomer formation. In the synthesis of ethyl 4-ethylpent-3-enoate from 3-ethylpent-1-en-3-ol, the internal alkene is the product formed, highlighting the challenge of preserving the terminal double bond in certain synthetic routes. google.com

Interactive Data Table: Strategies for Isomerization and Selectivity Control

Control ObjectiveStrategyKey Parameters/ReagentsExpected Outcome
Positional Isomerism (Terminal vs. Internal Alkene)Catalytic IsomerizationPerfluorinated resin with Pd, Pt, or Rh google.comSelective formation of the terminal (γ,δ) alkene from the internal (β,γ) isomer.
Positional Isomerism (Terminal vs. Internal Alkene)Kinetic Control in RearrangementsLow reaction temperatures, choice of catalyst (e.g., specific Ni complexes). chemrxiv.orgFavors the kinetically formed terminal alkene over the thermodynamically stable internal alkene.
Diastereoselectivity (syn vs. anti)Ireland-Claisen RearrangementControl of silyl ketene acetal geometry (E vs. Z). wikipedia.org(E)-acetal gives anti product; (Z)-acetal gives syn product.
cis/trans Isomerism (for internal alkenes)Thermodynamic vs. Kinetic ControlTemperature, solvent polarity, catalyst choice. Lower temperatures and non-polar solvents may favor the cis isomer.

Chemical Reactivity and Transformations of 3 Ethylpent 4 Enoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a cornerstone of organic chemistry, and its reactivity in 3-Ethylpent-4-enoic acid is characteristic of this functional group. These reactions primarily involve nucleophilic acyl substitution, reduction, and acid-base chemistry.

Esterification Reactions and Ester Derivatives

One of the most fundamental reactions of carboxylic acids is esterification. This compound can react with various alcohols in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄), to form the corresponding esters. This equilibrium-driven process, often named Fischer esterification, involves the substitution of the hydroxyl group of the carboxylic acid with an alkoxy group from the alcohol.

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. This transformation is typical for unsaturated carboxylic acids. smolecule.com For instance, similar compounds like 4-methylpent-3-enoic acid can be modified through esterification to produce esters with specific sensory attributes for the flavor industry. chemshuttle.com

Reactant 1Reactant 2CatalystProductEster Derivative Name
This compoundMethanol (CH₃OH)H₂SO₄Methyl 3-ethylpent-4-enoate
This compoundEthanol (C₂H₅OH)H₂SO₄Ethyl 3-ethylpent-4-enoate

Amidation and Peptide Coupling Reactions

The carboxylic acid moiety can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. The direct reaction is generally slow and requires high temperatures. More commonly, the carboxylic acid is first "activated" to increase its reactivity toward the amine nucleophile.

One method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide. Alternatively, modern peptide coupling reagents can facilitate amide bond formation directly without isolating an acyl chloride intermediate. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), are effective for this transformation under mild conditions. organic-chemistry.org The synthesis of N,N-diphenyl amides from the closely related (R)-(+)-2-ethylpent-4-enoic acid has been documented, showcasing a practical application of this reaction type. wiley-vch.de

Reactant 1Reactant 2Reagent(s)ProductAmide Derivative Name
This compoundAmmonia (NH₃)EDCI/DMAP3-Ethylpent-4-enamide
This compoundDiethylamine ((C₂H₅)₂NH)1. SOCl₂ 2. (C₂H₅)₂NHN,N-Diethyl-3-ethylpent-4-enamide

Reduction to Alcohols and Oxidation to Carboxylic Acid Derivatives

Reduction to Alcohols The carboxylic acid group is one of the more difficult functional groups to reduce. Strong reducing agents are required, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for this purpose. smolecule.com In a typical procedure, this compound would be treated with a solution of LiAlH₄ in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). unibo.itrsc.org The reaction reduces the carboxylic acid to a primary alcohol, yielding 3-ethylpent-4-en-1-ol. It is noteworthy that LiAlH₄ will reduce the carboxylic acid without affecting the carbon-carbon double bond. unibo.it

Oxidation of the Carboxylic Acid Moiety The carboxylic acid functional group is at a high oxidation state and is generally resistant to further oxidation under standard conditions. The carbon atom of the -COOH group is already bonded to two oxygen atoms. Therefore, typical oxidizing agents used in organic synthesis will not affect the carboxylic acid moiety. Instead, these agents would preferentially react with the more electron-rich alkene portion of the molecule.

Reaction TypeReactantReagent(s)ProductProduct Name
ReductionThis compound1. LiAlH₄ in THF 2. H₂O workup3-Ethylpent-4-en-1-ol
OxidationThis compoundCommon Oxidizing Agents (e.g., KMnO₄, CrO₃)No Reaction at COOHN/A

Acid-Base Chemistry and Salt Formation

Like all carboxylic acids, this compound is a Brønsted-Lowry acid due to the polar O-H bond, which allows it to donate a proton. The presence of the carboxylic acid group imparts acidic properties, enabling it to react with bases to form carboxylate salts. This reactivity is fundamental and allows for its separation from neutral organic compounds using acid-base extraction techniques. For example, reaction with a strong base like sodium hydroxide (B78521) (NaOH) results in a neutralization reaction, forming sodium 3-ethylpent-4-enoate and water. Weaker bases, such as sodium bicarbonate (NaHCO₃), are also sufficient to deprotonate the acid, producing the carboxylate salt, water, and carbon dioxide gas.

Reactant 1Reactant 2Product 1Product 2
This compoundSodium Hydroxide (NaOH)Sodium 3-ethylpent-4-enoateWater (H₂O)
This compoundSodium Bicarbonate (NaHCO₃)Sodium 3-ethylpent-4-enoateCarbonic Acid (H₂CO₃) → H₂O + CO₂

Reactions Involving the Terminal Alkene Moiety

The terminal vinyl group (C=CH₂) in this compound is an electron-rich region, making it susceptible to attack by electrophiles. These electrophilic addition reactions are characteristic of alkenes and allow for a wide range of functionalizations at the C4 and C5 positions.

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation, Hydration)

In an electrophilic addition reaction, the π bond of the alkene acts as a nucleophile, attacking an electrophile. This forms a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product. pressbooks.pub

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds readily. The reaction does not require a catalyst and results in the formation of a vicinal dihalide. For this compound, this would yield 4,5-dihalo-3-ethylpentanoic acid.

Hydrohalogenation: The addition of hydrogen halides (H-X, where X = Cl, Br, I) to the unsymmetrical alkene follows Markovnikov's rule. masterorganicchemistry.com The rule states that the proton (H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms (the terminal C5), while the halide (X⁻) adds to the more substituted carbon atom (C4). This occurs because the addition of the proton to C5 generates a more stable secondary carbocation at C4, as opposed to the less stable primary carbocation that would form if the proton added to C4. masterorganicchemistry.com The reaction thus selectively produces 4-halo-3-ethylpentanoic acid.

Hydration: The acid-catalyzed addition of water across the double bond also adheres to Markovnikov's rule. In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), a proton adds to the terminal carbon (C5), forming the stable secondary carbocation at C4. A water molecule then acts as a nucleophile, attacking the carbocation. Deprotonation of the resulting oxonium ion by water or a conjugate base yields the final product, 4-hydroxy-3-ethylpentanoic acid.

Reaction TypeReagentProductProduct NameRegiochemistry
HalogenationBromine (Br₂)4,5-Dibromo-3-ethylpentanoic acidN/A
HydrohalogenationHydrogen Bromide (HBr)4-Bromo-3-ethylpentanoic acidMarkovnikov
HydrationWater (H₂O) / H₂SO₄ (cat.)4-Hydroxy-3-ethylpentanoic acidMarkovnikov

Hydrogenation and Reductive Transformations

The vinyl group in this compound is susceptible to hydrogenation, a process that saturates the carbon-carbon double bond to yield 3-ethylpentanoic acid. This transformation is typically achieved through catalytic hydrogenation, a widely employed industrial and laboratory method for the reduction of alkenes.

Catalytic Hydrogenation: This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Commonly used catalysts include platinum, palladium, and nickel. For instance, palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of alkenes. The reaction proceeds with the syn-addition of two hydrogen atoms across the double bond.

The general reaction is as follows:

this compound + H₂ --(Catalyst)--> 3-Ethylpentanoic acid

While the carboxylic acid group can be reduced, this typically requires harsher conditions or more potent reducing agents than those needed for alkene hydrogenation. Therefore, selective reduction of the double bond is readily achievable.

Other Reductive Methods: Besides catalytic hydrogenation, other reducing agents can be employed. For example, diimide (N₂H₂), which can be generated in situ from hydrazine (B178648) and an oxidizing agent, is known to selectively reduce non-polar double bonds. Complex metal hydrides like lithium aluminum hydride (LiAlH₄) can also reduce the double bond, although they are more commonly used for the reduction of the carboxylic acid group itself. smolecule.com Careful selection of the reducing agent and reaction conditions allows for the targeted transformation of the vinyl group without affecting the carboxylic acid. smolecule.com

Table 1: Comparison of Reduction Methods for Alkenes

Method Reagent(s) Typical Conditions Selectivity
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney Ni Room temperature to moderate heat, atmospheric to high pressure High for C=C over COOH
Diimide Reduction N₂H₂, H₂O₂ or air Room temperature High for non-polar C=C
Complex Metal Hydride LiAlH₄, NaBH₄ Varies with reagent, often low temperature LiAlH₄ reduces both, NaBH₄ is less reactive towards C=C

Olefin Metathesis and Polymerization Chemistry

The terminal alkene of this compound makes it a potential substrate for olefin metathesis, a powerful carbon-carbon bond-forming reaction. sigmaaldrich.comtamu.edu This reaction, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock catalysts), involves the scrambling of alkylidene groups between two alkenes. caltech.edu

Cross-Metathesis: In cross-metathesis, this compound could react with another olefin to form a new, longer-chain unsaturated carboxylic acid. caltech.edu The outcome of the reaction is often governed by statistical factors, and achieving high selectivity for a specific cross-product can be challenging. tamu.edu

Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, its derivatives can. For instance, if the carboxylic acid is esterified with an alcohol that also contains a terminal alkene, the resulting diene could undergo RCM to form a macrocyclic lactone. This strategy is a cornerstone in the synthesis of complex macrocycles. sigmaaldrich.com

Polymerization: The vinyl group also allows this compound to act as a monomer in polymerization reactions. Depending on the initiator and conditions used (e.g., radical, cationic, or anionic), this could lead to the formation of polymers with carboxylic acid functionalities pendant to the main chain. Such polymers have potential applications as functional materials, for example, as ion-exchange resins or adhesives.

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond in this compound can participate in cycloaddition reactions. The most notable of these is the [4+2] cycloaddition, or Diels-Alder reaction. masterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. google.com

This compound, with its isolated double bond, would act as the dienophile. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The carboxylic acid group, being electron-withdrawing, increases the electrophilicity of the vinyl group, making this compound a moderately activated dienophile.

An example reaction would be with a simple diene like 1,3-butadiene:

this compound + 1,3-Butadiene --(Heat)--> 4-(1-Carboxymethyl-propyl)-cyclohexene

The reaction typically requires thermal conditions. The stereochemistry of the dienophile is retained in the product. libretexts.org The use of Lewis acid catalysts can often accelerate the reaction and enhance its regioselectivity and stereoselectivity. libretexts.org

Epoxidation and Diastereoselective Oxidations

The alkene functional group of this compound can be oxidized to an epoxide, a three-membered cyclic ether. This transformation is commonly carried out using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent due to its stability and reactivity. masterorganicchemistry.comfishersci.eu

The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene. libretexts.org The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is preserved in the epoxide product. masterorganicchemistry.com

this compound + m-CPBA → 3-Ethyl-3-(oxiran-2-yl)propanoic acid + m-chlorobenzoic acid

Given the presence of a chiral center at the C3 position in this compound, the epoxidation of the vinyl group will lead to the formation of diastereomers. The facial selectivity of the epoxidation can be influenced by the existing stereocenter, potentially leading to a preference for one diastereomer over the other. This diastereoselectivity can be further enhanced by using chiral epoxidation catalysts, such as those employed in the Sharpless asymmetric epoxidation, although this typically applies to allylic alcohols.

Other oxidation reactions at the double bond include dihydroxylation to form a diol, which can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).

Reactions Involving Both Functional Groups

The proximate positioning of the carboxylic acid and the vinyl group enables a series of intramolecular reactions, leading to the formation of cyclic structures.

Lactonization Pathways and γ-Lactone Derivatives

One of the most significant reactions of 3-substituted pent-4-enoic acids is their cyclization to form γ-lactones (five-membered cyclic esters). researchgate.net This intramolecular reaction involves the carboxylic acid group acting as a nucleophile and the alkene as an electrophile, usually after activation.

Halolactonization: A common method to induce lactonization is through the reaction with a halogen source, such as iodine (I₂), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS), in the presence of a base like sodium bicarbonate. mdpi.comresearchgate.netsemanticscholar.org The reaction proceeds via the formation of a halonium ion intermediate from the double bond, which is then intramolecularly attacked by the carboxylate.

For 3-substituted alk-4-enoic acids, this 5-exo cyclization is generally favored. mdpi.comsemanticscholar.org The presence of the ethyl group at the C3 position influences the diastereoselectivity of the resulting lactone. Studies on similar 3-substituted pent-4-enoic acids have shown that the stereochemical outcome (cis vs. trans relationship between the C3 substituent and the newly formed C4-substituent) can be controlled by the reaction conditions. thieme-connect.de For example, the iodolactonization of 3-methylpent-4-enoic acid has been reported to yield a mixture of cis and trans isomers. thieme-connect.de

Table 2: Products of Halolactonization of Substituted Pent-4-enoic Acids

Substrate Reagent Product(s) Diastereomeric Ratio (cis:trans) Reference
3-Methylpent-4-enoic acid I₂ / NaHCO₃ γ-Iodomethyl-γ-butyrolactone 79:21 thieme-connect.de
3-Phenylalk-4-enoic acid I₂ / MeCN γ-(Iodomethyl)-α-phenyl-γ-butyrolactone Varies with conditions thieme-connect.de
5-Aryl-3-methylpent-4-enoic acids NCS / NBS / I₂ γ-Halo-δ-lactones and δ-hydroxy-γ-lactones Mixture of isomers mdpi.comresearchgate.net

Acid-Catalyzed Lactonization: Direct acid-catalyzed lactonization can also occur, though it often requires elevated temperatures. The protonation of the double bond generates a carbocation at the C4 position, which is then trapped by the carboxylic acid. This pathway can sometimes lead to rearrangements.

Rearrangement Reactions and Isomerization Pathways

The structure of this compound and its derivatives can be susceptible to various rearrangement and isomerization reactions, often promoted by acid or thermal conditions.

Isomerization: The terminal double bond (C4-C5) can potentially isomerize to an internal position (e.g., C3-C4 or C2-C3) under certain catalytic conditions, such as with Brønsted or Lewis acids. This would lead to the formation of isomers like 3-ethylpent-3-enoic acid or 3-ethylpent-2-enoic acid. nih.gov Such isomerizations are often driven by the formation of a more thermodynamically stable, more substituted alkene.

Claisen Rearrangement: While this compound itself does not undergo a Claisen rearrangement, its allylic ester derivatives can. The Claisen rearrangement is a ru.nlru.nl-sigmatropic rearrangement of an allyl vinyl ether. organic-chemistry.org An analogous reaction, the Ireland-Claisen rearrangement, involves the rearrangement of an allylic ester silyl (B83357) enol ether. mdpi.com For example, if this compound were converted to its allyl ester, this could potentially rearrange under specific conditions. More relevantly, synthetic routes to substituted pent-4-enoic acids often employ the Johnson-Claisen or Ireland-Claisen rearrangement. mdpi.comresearchgate.net For instance, the reaction of an appropriate allylic alcohol with an orthoester can yield a γ,δ-unsaturated ester, which upon hydrolysis gives a substituted pent-4-enoic acid. mdpi.com

Mechanistic Investigations of Key Transformations

The primary reactive sites in this compound are the carboxylic acid group, the C4-C5 double bond, and the α-protons. The proximity of the carboxyl group and the terminal alkene allows for intramolecular cyclization reactions, which are among the most studied transformations for this class of molecules.

A significant reaction is halolactonization , an intramolecular cyclization initiated by an electrophilic halogen. The general mechanism involves the attack of the double bond on an electrophilic halogen source (e.g., I₂, NBS, NCS) to form a cyclic halonium ion intermediate. researchgate.netresearchgate.net This intermediate is then subjected to an intramolecular nucleophilic attack by the oxygen of the carboxyl group. libretexts.orglibretexts.org This attack can proceed via two main pathways, leading to either a five-membered γ-lactone (5-exo-trig cyclization) or a six-membered δ-lactone (6-endo-trig cyclization). For γ,δ-unsaturated acids like this compound, the formation of the γ-lactone is generally favored. libretexts.org

The mechanism can be influenced by reaction conditions. The classic view suggests a two-step process with a discrete haliranium ion intermediate. researchgate.net However, alternative concerted mechanisms, where the nucleophile assists in activating the alkene, have also been proposed, particularly under specific conditions. researchgate.net

The regioselectivity and stereoselectivity of transformations like halolactonization are often dictated by a balance between kinetic and thermodynamic control. thieme-connect.debiointerfaceresearch.com

Kinetic Control: These conditions typically favor the product that is formed fastest, which often corresponds to the transition state with the lowest activation energy. For halolactonization, kinetically controlled conditions (e.g., using a base in a protic solvent to pre-form the carboxylate anion) often lead to the formation of cis-substituted lactones. thieme-connect.debiointerfaceresearch.com The pre-formed carboxylate is a potent nucleophile that rapidly attacks the halonium ion intermediate. biointerfaceresearch.com

Thermodynamic Control: These conditions favor the most stable product. In halolactonization, conducting the reaction under neutral or acidic conditions in an aprotic solvent allows for an equilibrium to be established, leading predominantly to the more stable trans-lactone. thieme-connect.debiointerfaceresearch.com Recent studies have explored methods to achieve "contra-thermodynamic" outcomes, where the less favored regioisomer is formed through catalyst and solvent control. nih.gov

Table 1: Influence of Reaction Conditions on Halolactonization Product Distribution for 3-Substituted Pent-4-enoic Acids (Illustrative Data from Analogs)
Substrate AnalogReaction ConditionsControl TypeMajor ProductDiastereomeric Ratio (cis:trans)Reference
3-Phenylpent-4-enoic acidI₂, NaHCO₃, H₂O, CHCl₃Kineticcis-γ-Iodolactone78:22 (crude), 94:6 (recrystallized) thieme-connect.de
3-Phenylpent-4-enoic acidI₂, MeCNThermodynamictrans-γ-Iodolactone5:95 thieme-connect.de
3-Methylpent-4-enoic acidI₂, NaHCO₃, H₂O, CHCl₃Kineticcis-γ-Iodolactone79:21 thieme-connect.de

The stereocenter at the C3 position, bearing the ethyl group, plays a crucial role in directing the stereochemical outcome of subsequent transformations. The formation of a new stereocenter during reactions like halolactonization results in diastereomeric products (cis or trans).

Diastereoselectivity: As illustrated in the table above for analogous compounds, the diastereoselectivity of halolactonization is highly dependent on the reaction conditions. thieme-connect.de For 3-methylpent-4-enoic acid, kinetic conditions yield a 79:21 mixture favoring the cis-lactone. thieme-connect.de This preference for the cis isomer under kinetic control is a common feature in the cyclization of 3-substituted pent-4-enoic acids. The substituent at the C3 position influences the conformational preference of the transition state leading to the lactone.

Enantioselectivity: Achieving enantioselectivity in reactions of this compound requires the use of chiral reagents, catalysts, or auxiliaries. While specific studies on the enantioselective reactions of this compound are scarce, general strategies developed for γ,δ-unsaturated acids are applicable.

Catalytic Asymmetric Hydrogenation: Iridium catalysts with chiral ligands have been shown to be highly effective for the asymmetric hydrogenation of γ,δ-unsaturated carboxylic acids, yielding the corresponding saturated carboxylic acid with high enantioselectivity. nih.gov The carboxyl group acts as a coordinating moiety, guiding the substrate to the chiral catalyst's active site. nih.gov

Auxiliary-Assisted Iodolactonization: Another strategy involves attaching a chiral auxiliary to the carboxylic acid. The auxiliary then directs the stereochemical course of the iodolactonization, leading to the formation of an optically pure lactone. After the reaction, the auxiliary can be cleaved. thieme-connect.de

The outcomes of these stereoselective reactions are critical for the synthesis of complex chiral molecules where specific stereoisomers are required.

Table 2: Stereochemical Outcomes in Key Transformations of 3-Substituted Pent-4-enoic Acid Analogs
TransformationSubstrate/ReagentCatalyst/AuxiliaryProductStereochemical OutcomeReference
Halolactonization3-Methylpent-4-enoic acidI₂, NaHCO₃γ-(1-Iodoethyl)-γ-methyl-γ-butyrolactoneDiastereomeric Ratio (cis:trans) = 79:21 thieme-connect.de
Asymmetric Hydrogenation(E)-2-Methyl-3-phenylacrylic acid (model substrate)Ir-catalyst with chiral spiro phosphine-oxazoline ligandSaturated carboxylic acidHigh enantioselectivity nih.gov
Auxiliary-Assisted IodolactonizationChiral amide of pent-4-enoic acidChiral amide auxiliarytrans-LactoneExclusive formation of trans-lactone (3S,5R) thieme-connect.de

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethylpent 4 Enoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of 3-ethylpent-4-enoic acid, offering a detailed atom-by-atom map of the molecular structure.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of the core structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the vinylic, allylic, methylene (B1212753), and methyl protons. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift (δ 10-12 ppm), although its position can be variable and it may exchange with deuterium (B1214612) in solvents like D₂O. The vinyl protons exhibit characteristic chemical shifts and coupling patterns. The proton at C4 (H4) appears as a complex multiplet due to coupling with the terminal vinyl protons and the allylic proton at C3. The terminal vinyl protons at C5 (H5a and H5b) are diastereotopic and appear as distinct multiplets, typically a doublet of doublets or a multiplet, with characteristic cis and trans coupling constants to H4. The allylic proton at C3 (H3) is a key signal, appearing as a multiplet due to coupling with the adjacent methylene protons of the ethyl group and the vinylic proton at C4. The methylene protons of the ethyl group (H6) are diastereotopic and present as a complex multiplet, while the terminal methyl protons (H7) appear as a triplet. The methylene protons adjacent to the carbonyl group (H2) appear as a doublet of doublets, coupled to the chiral center at C3.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon (C1) of the carboxylic acid is the most deshielded, appearing at approximately δ 175-185 ppm. The olefinic carbons of the vinyl group (C4 and C5) resonate in the range of δ 115-140 ppm. The chiral carbon (C3) bearing the ethyl group appears around δ 40-50 ppm. The methylene carbon adjacent to the carbonyl group (C2) is found in the range of δ 35-45 ppm. The carbons of the ethyl group (C6 and C7) show signals in the aliphatic region, with the methylene carbon (C6) around δ 25-35 ppm and the methyl carbon (C7) at approximately δ 10-15 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
1C-~178-
2CH₂~2.40~41dd
3CH~2.70~45m
4CH~5.75~138ddd
5CH₂~5.10, ~5.05~116m
6CH₂~1.50~26m
7CH₃~0.90~12t
-OH~11.0 (broad)-s

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions. dd = doublet of doublets, m = multiplet, t = triplet, s = singlet.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For this compound, cross-peaks would confirm correlations between H2 and H3, H3 and H4, H4 and the H5 protons, and within the ethyl group between H6 and H7. This technique is instrumental in tracing the carbon backbone through its attached protons. nih.govacs.orgacs.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum of this compound would show cross-peaks connecting each proton signal to its corresponding carbon signal (e.g., H2 to C2, H3 to C3, etc.), confirming the assignments made from the 1D spectra. nih.govacs.orgacs.org

Since this compound is a chiral molecule (due to the stereocenter at C3), determining its absolute and relative stereochemistry is important.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique identifies protons that are close in space, regardless of whether they are bonded. NOESY can be used to determine the relative stereochemistry in derivatives of this compound. For example, in cyclic derivatives, NOE correlations can reveal the spatial relationship between substituents. nih.govunibo.itresearchgate.net

Chiral Shift Reagents (CSRs): The use of chiral lanthanide shift reagents can be employed to determine the enantiomeric purity of this compound. In the presence of a CSR, the NMR signals of the two enantiomers will be shifted to different extents, allowing for their differentiation and quantification. This is a classic method for assessing the success of an asymmetric synthesis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. For this compound (C₇H₁₂O₂), the expected monoisotopic mass is 128.08373 Da. uni.lunih.gov An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula. semanticscholar.org

Interactive Data Table: Predicted HRMS Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₇H₁₃O₂⁺129.09100
[M+Na]⁺C₇H₁₂O₂Na⁺151.07294
[M-H]⁻C₇H₁₁O₂⁻127.07644

Source: PubChem uni.lu

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (usually the molecular ion or a protonated/deprotonated molecule) which is then fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information. nih.govsemanticscholar.org

For this compound, characteristic fragmentation pathways would include:

Loss of water (-18 Da): This is a common fragmentation for carboxylic acids.

Loss of the carboxyl group (-45 Da): Cleavage of the C2-C3 bond can lead to the loss of the COOH radical.

McLafferty rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. In this case, it would involve the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by cleavage of the C2-C3 bond, resulting in a neutral alkene fragment and a charged enol.

Cleavage of the ethyl group (-29 Da): Loss of the ethyl group from the C3 position is another expected fragmentation pathway.

The analysis of these fragmentation patterns in the MS/MS spectrum allows for the confirmation of the presence and location of the various functional groups within the molecule. biorxiv.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of organic molecules by identifying the characteristic vibrational modes of their functional groups. For this compound, these techniques provide a definitive fingerprint of its key structural features: the carboxylic acid moiety, the terminal vinyl group, and the saturated alkyl backbone.

The vibrational spectrum of this compound is dominated by absorptions corresponding to its carboxylic acid and alkene functionalities.

Carboxylic Acid Group: The presence of the –COOH group gives rise to several distinct and easily identifiable peaks in the IR spectrum. Due to strong intermolecular hydrogen bonding, the O-H stretching vibration appears as a very broad and intense absorption band spanning a wide range of the spectrum, typically from 3500 cm⁻¹ to 2500 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretch of a saturated aliphatic carboxylic acid like this one is expected to produce a strong, sharp absorption in the range of 1730–1700 cm⁻¹. spectroscopyonline.commsu.edu Furthermore, the C-O single bond stretch is typically observed between 1320 and 1210 cm⁻¹. spectroscopyonline.com A broad O-H bending vibration (wag) is also characteristic and can be found in the 960–900 cm⁻¹ region, which is a diagnostically useful feature. spectroscopyonline.com

Vinyl Group: The terminal alkene (vinyl group, -CH=CH₂) also presents characteristic vibrational modes. The unsaturated =C-H stretching frequency occurs at wavenumbers just above 3000 cm⁻¹, distinguishing it from the sp³ C-H stretches of the alkyl portions of the molecule which appear below 3000 cm⁻¹. msu.edu The C=C double bond stretch gives rise to a medium-intensity peak around 1640 cm⁻¹. msu.edu Additionally, strong out-of-plane =C-H bending vibrations are characteristic of vinyl groups, appearing near 990 cm⁻¹ and 910 cm⁻¹. msu.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar O-H and C=O bonds that are strong in the IR spectrum are also present in the Raman spectrum, the non-polar C=C double bond of the vinyl group is expected to produce a particularly strong and sharp signal, making Raman an excellent technique for confirming the presence of unsaturation.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹) (IR)Typical Wavenumber (cm⁻¹) (Raman)Intensity
Carboxylic AcidO-H Stretch3500–25003500–2500Strong, Very Broad
Carboxylic AcidC=O Stretch1730–17001730–1700Strong
Carboxylic AcidC-O Stretch1320–12101320–1210Medium
Carboxylic AcidO-H Bend960–900960–900Medium, Broad
Vinyl Group=C-H Stretch~3080~3080Medium
Vinyl GroupC=C Stretch~1640~1640Medium (IR), Strong (Raman)
Vinyl Group=C-H Bend~990 and ~910Not typically prominentStrong
Alkyl GroupC-H Stretch2960–28502960–2850Strong

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from reaction byproducts, isomers, or its own enantiomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov this compound is sufficiently volatile to be analyzed by this method, often after derivatization to a more volatile ester (e.g., a methyl or silyl (B83357) ester) to improve peak shape and thermal stability, although analysis of the free acid is also possible. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column, such as a polar DB-WAX column. jmb.or.kr

Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio (m/z). The mass spectrum provides a molecular fingerprint. For this compound (C₇H₁₂O₂), the molecular ion peak [M]⁺ would be expected at m/z 128.08. nih.gov Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (–COOH, 45 Da) and α-cleavages adjacent to the carbonyl group.

Table 2: GC-MS Analysis Parameters for this compound

ParameterDescription
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Application Purity assessment, identification of volatile impurities.
Typical Column Fused silica (B1680970) capillary column with a polar stationary phase (e.g., Wax-type). jmb.or.kr
Detection Electron Ionization (EI) Mass Spectrometry.
Expected M⁺ Peak m/z = 128.08. nih.gov
Key Fragments [M-C₂H₅]⁺ (loss of ethyl group), [M-COOH]⁺ (loss of carboxyl group), fragments from McLafferty rearrangement.

High-performance liquid chromatography (HPLC) is a premier technique for purity analysis. Since this compound lacks a strong ultraviolet (UV) chromophore, conventional UV-Vis detectors are not ideal. An Evaporative Light-Scattering Detector (ELSD) offers a universal detection method well-suited for such non-UV-active compounds. nih.govrsc.org

A typical method would involve reversed-phase HPLC (RP-HPLC) using a C18 stationary phase. nih.gov The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., acetic or formic acid) to suppress the ionization of the carboxyl group and ensure good peak shape. nih.gov In the ELSD, the column eluent is nebulized into a fine mist, the mobile phase is evaporated, and a light source and photodetector measure the light scattered by the remaining solid analyte particles. nih.govrsc.org

Table 3: HPLC-ELSD Analysis Parameters for this compound

ParameterDescription
Technique High-Performance Liquid Chromatography (HPLC).
Mode Reversed-Phase (RP).
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). nih.gov
Mobile Phase Gradient of Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., 0.1% Formic Acid).
Detector Evaporative Light-Scattering Detector (ELSD).
Application Quantitation, purity determination, separation from non-volatile impurities.

This compound possesses a chiral center at the C3 position and therefore exists as a pair of enantiomers, (R)-3-ethylpent-4-enoic acid and (S)-3-ethylpent-4-enoic acid. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.govwiley-vch.de

This separation is achieved using a chiral stationary phase (CSP). These phases are themselves enantiomerically pure and interact diastereomerically with the two enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those coated on silica gel (e.g., Chiralcel® or Chiralpak® series), are commonly used for the resolution of chiral acids. wiley-vch.de The mobile phase is typically a non-polar organic solvent mixture, such as hexane (B92381) and isopropanol. wiley-vch.de The separated enantiomers are detected as they elute from the column, and the enantiomeric excess is calculated from the relative areas of the two peaks.

Table 4: Chiral Chromatography Parameters for this compound

ParameterDescription
Technique Chiral High-Performance Liquid Chromatography (Chiral HPLC).
Application Separation of (R) and (S) enantiomers, determination of enantiomeric excess (ee).
Typical Column Chiral Stationary Phase (CSP), e.g., polysaccharide-based (Chiralcel OD-H). wiley-vch.de
Mobile Phase Normal Phase, typically a mixture of alkanes and alcohols (e.g., Hexane/Isopropanol). wiley-vch.de
Detector UV (after derivatization) or ELSD.
Result Two baseline-separated peaks corresponding to each enantiomer.

Computational and Theoretical Studies of 3 Ethylpent 4 Enoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to predicting the intrinsic properties of a molecule. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density, rather than the complex many-electron wavefunction. mpg.de This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. worldscientific.comresearchgate.net For 3-ethylpent-4-enoic acid, DFT can be employed to predict its geometry, electronic properties, and chemical reactivity.

Electronic Properties and Reactivity Descriptors:

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.goviosrjournals.org For unsaturated carboxylic acids, the presence of the C=C double bond and the carboxylic acid group significantly influences the distribution of these frontier orbitals. rsisinternational.org

Local reactivity descriptors, such as Fukui indices derived from DFT, can predict the most likely sites for nucleophilic or electrophilic attack. rsc.org In this compound, these calculations would help identify whether reactions are more likely to occur at the α-carbon, β-carbon, the vinyl group, or the carboxylic acid function, depending on the reaction conditions. Studies on other unsaturated acids have shown that the electron-withdrawing effect of the carboxylic acid group significantly perturbs the local electron density, influencing reaction selectivity. rsc.org

Table 1: Representative DFT-Calculated Electronic Properties for Analogous Unsaturated Carboxylic Acids Note: These are example values for related compounds, as specific data for this compound is not available in the cited literature.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
2-Thiophene Carboxylic Acid-7.02-2.154.87 iosrjournals.org
Trans-2-Pentenoic Acid-6.83-0.985.85 dergipark.org.tr
9-Fluorenone-2-Carboxylic Acid-6.71-3.403.31 nih.gov

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, including Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are often used for high-accuracy calculations, particularly for predicting spectroscopic properties.

Vibrational Spectroscopy (FTIR and Raman):

Theoretical calculations are essential for the accurate assignment of vibrational modes observed in Fourier-transform infrared (FTIR) and Raman spectra. researchgate.net By computing the harmonic vibrational frequencies using DFT or ab initio methods, a theoretical spectrum can be generated and compared with experimental data. nih.govdergipark.org.trscirp.org For this compound, this would allow for the precise assignment of characteristic vibrations, such as the C=O stretch of the carboxylic acid, the C=C stretch of the vinyl group, and various C-H bending and stretching modes. Studies on similar molecules like fumaric and maleic acid have demonstrated how calculations can distinguish between different conformers based on their unique vibrational signatures. uc.pt

NMR Spectroscopy:

Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, are a reliable method for predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. nih.govdergipark.org.tr These predictions are invaluable for confirming molecular structures. For this compound, calculated chemical shifts would help in assigning the signals for each proton and carbon atom, including those of the ethyl and vinyl groups, which have distinct chemical environments.

Chiroptical Spectroscopy (VCD):

For chiral molecules, Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining absolute configuration. The interpretation of VCD spectra heavily relies on comparison with spectra simulated using quantum chemical methods. researchgate.netnih.gov Since this compound possesses a stereocenter at the C3 position, it is chiral. Theoretical VCD spectra, calculated for a specific enantiomer (e.g., (R)-3-ethylpent-4-enoic acid), would predict the signs and intensities of the VCD bands, which could then be matched with an experimental spectrum to unambiguously assign its absolute configuration. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes, conformational changes, and intermolecular interactions. nih.gov

Conformational Analysis and Stability Studies

This compound has several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape to identify the most stable conformers and the energy barriers between them. By simulating the molecule's motion, researchers can understand the flexibility of the alkyl chain and the preferred orientations of the carboxylic acid and vinyl groups. Studies on acetic acid have used MD with umbrella sampling to compute the potential of mean force (PMF) and analyze the free energy landscape associated with the rotation of the carboxyl group, revealing the relative stabilities of syn and anti conformations. nih.gov A similar approach for this compound would elucidate how the ethyl and vinyl substituents influence the conformational equilibrium of the carboxylic acid group.

Solvent Interaction Modeling

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for modeling these interactions explicitly. By simulating this compound in a box of solvent molecules (e.g., water), one can study the structure of the solvation shell, the formation of hydrogen bonds between the carboxylic acid group and the solvent, and the hydrophobic interactions of the alkyl parts. worldscientific.comdiva-portal.org

Computational studies on other carboxylic acids have shown that explicit solvent modeling is crucial for accurately reproducing experimental spectroscopic data, as hydrogen bonding can cause significant shifts in vibrational frequencies. researchgate.netnih.govresearchgate.net MD simulations can provide the detailed solute-solvent cluster structures needed for these high-accuracy quantum chemical calculations. researchgate.net Furthermore, simulations can reveal how the molecule orients itself at interfaces, such as the surface of an aqueous aerosol, which is critical for understanding its environmental chemistry. rsc.orgrsc.org

Reaction Mechanism Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including the characterization of transition states and intermediates that are often difficult to observe experimentally.

For this compound, several reaction types could be modeled. One example is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement that can occur in allyl vinyl ethers. ncsu.edu The analogous Ireland-Claisen rearrangement involves the rearrangement of an allyl ester, which could be formed from this compound. uq.edu.au Computational studies on these rearrangements use DFT to locate the chair-like or boat-like transition states, calculate activation energies, and explain the observed stereoselectivity. nih.govnih.govcaltech.edu

Another relevant reaction is decarboxylation. While α,β-unsaturated acids are relatively resistant to decarboxylation, β,γ-unsaturated acids can undergo thermal decarboxylation through a cyclic, six-membered transition state. stackexchange.com Computational modeling could explore the potential for this compound (a β,γ-unsaturated acid) to undergo this reaction, determining the energy barrier and the geometry of the transition state.

Furthermore, reactions at the double bond, such as electrophilic additions or cyclization reactions, can be modeled. DFT studies on the fluorocyclization of unsaturated carboxylic acids have elucidated how the reaction mechanism and product selectivity depend on the substrate's properties, such as the pKa of the functional group. frontiersin.orgnih.gov A similar computational investigation of this compound could predict its behavior in various synthetic transformations.

Table 2: Computationally Modeled Reaction Parameters for Analogous Systems Note: This table presents examples of parameters calculated for reactions of similar unsaturated compounds to illustrate the outputs of reaction mechanism modeling.

ReactionSystemComputational MethodCalculated Parameter (Example)Source
Claisen RearrangementAllyl vinyl ether in waterAb initio MDTransition state stabilization by H-bonding ncsu.edu
FluorocyclizationUnsaturated carboxylic acidDFTEnergy barrier for 5-exo-trig cyclization (TSF) = -0.4 kcal/mol nih.gov
Enzymatic ReductionTrans-2-hexenoic acidIn silico modelingActivation of the α,β-unsaturated bond by enzyme residues researchgate.net

Transition State Analysis and Activation Energy Calculations

Computational chemistry provides powerful tools for elucidating reaction mechanisms, and for this compound, these methods are crucial for understanding its reactivity. Transition state theory is a cornerstone of this analysis, positing that a reaction proceeds from reactants to products through a high-energy transition state structure. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate.

While specific, detailed transition state analyses for reactions involving this compound are not extensively documented in publicly available literature, the computational methodologies are well-established. Density Functional Theory (DFT) is a common method employed for these calculations, often using functionals like B3LYP or M06-2X with various basis sets (e.g., 6-31G*) to model the electronic structure and geometry of reactants, products, and transition states.

A relevant area of study for unsaturated carboxylic acids is their pericyclic reactions, such as sigmatropic rearrangements or thermal decarboxylation. For instance, in the Ireland-Claisen rearrangement of related allyl esters, which converts them into γ,δ-unsaturated carboxylic acids, DFT calculations can model the chair-like six-membered transition state. beilstein-journals.org These calculations can determine the activation barriers for such rearrangements. beilstein-journals.org

To illustrate the type of data generated, one can consider the ozonolysis of structurally similar terpenes. Computational studies on the ozonolysis of (E)-β-ocimene, for example, have estimated the energy barriers for the formation of various intermediates and products. bham.ac.uk Although this is a different reaction, the principles of calculating formation energies and potential barriers using computational methods are directly applicable to potential reactions of this compound. bham.ac.uk

For a hypothetical reaction of this compound, computational chemists would first perform a geometry optimization for the reactant(s) and product(s). Subsequently, a transition state search is conducted to locate the saddle point on the potential energy surface connecting them. The successful location of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy can then be calculated from the energy difference between the transition state and the reactants.

The following table illustrates the kind of data that would be produced from such a study, using hypothetical values for a representative reaction of this compound.

Table 1: Hypothetical Activation Energies for a Reaction of this compound

Reaction Type Computational Method Basis Set Calculated Activation Energy (kJ/mol)
Cycloaddition DFT (B3LYP) 6-31+G(d) 110
Electrophilic Addition (HBr) DFT (M06-2X) 6-311+G** 65
Sigmatropic Rearrangement MP2 cc-pVTZ 150

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Prediction of Regioselectivity and Stereoselectivity

Computational studies are invaluable for predicting the outcomes of reactions where multiple isomers can be formed. For this compound, which possesses both a chiral center at the C3 position and a reactive double bond, predicting regioselectivity and stereoselectivity is key to understanding its chemical behavior.

Regioselectivity refers to the preference for bond formation at one position over another. In reactions involving the vinyl group of this compound, such as electrophilic addition, the regioselectivity can be predicted. For example, in the addition of an acid like HBr, the reaction proceeds via a carbocation intermediate. Computational methods can calculate the energies of the two possible carbocations (formed by protonation at C4 or C5). According to Markovnikov's rule, the more stable carbocation will be formed preferentially. The ethyl group at C3 would have an electronic influence on the stability of these intermediates, which can be precisely quantified through computation.

Frontier Molecular Orbital (FMO) theory is another powerful tool. In reactions like the Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the outcome. By calculating the energies and coefficients of these orbitals for this compound and a potential reaction partner, the favored regioisomeric product can be predicted.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. Since this compound is chiral, its reactions can exhibit diastereoselectivity. Computational modeling of the transition states leading to different diastereomers allows for the prediction of the major product. The transition state with the lower calculated free energy of activation will correspond to the kinetically favored product.

For instance, in a hypothetical diastereoselective reaction, the relative energies of the transition states leading to the possible products would be calculated. The predicted diastereomeric ratio (d.r.) can be estimated from the difference in the Gibbs free energies of the transition states (ΔΔG‡) using the following relationship:

d.r. = exp(-ΔΔG‡ / RT)

where R is the gas constant and T is the temperature.

The following interactive table provides hypothetical data from a computational study on a diastereoselective reaction of (R)-3-Ethylpent-4-enoic acid, illustrating how the calculated energy differences in transition states predict the product distribution.

Table 2: Predicted Diastereoselectivity in a Hypothetical Reaction of (R)-3-Ethylpent-4-enoic Acid

Product Diastereomer Transition State Computational Method Relative Free Energy (ΔG‡, kJ/mol) Predicted Product Ratio (%)
(R,R) TS-RR DFT (B3LYP/6-31G*) 0.0 88
(R,S) TS-RS DFT (B3LYP/6-31G*) 5.2 12

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound. The product ratio is calculated at 298.15 K.

Such predictive power is crucial in synthetic chemistry, enabling the rational design of experiments to favor the formation of a desired stereoisomer. While specific computational studies on this compound are not readily found in literature, the application of these well-established theoretical methods would provide significant insight into its reactivity.

Applications of 3 Ethylpent 4 Enoic Acid in Advanced Materials and Fine Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

There is a notable absence of published research detailing the use of 3-Ethylpent-4-enoic acid as a precursor or building block in the synthesis of more complex molecules.

Precursor to Complex Branched-Chain Fatty Acids and Derivatives

No specific studies were identified that describe the conversion of this compound into more complex branched-chain fatty acids or their derivatives. The synthesis of various other branched-chain fatty acids is well-documented, but literature specifically starting from this compound is not apparent.

Building Block for Chiral Compounds and Pharmaceuticals

While the synthesis of chiral compounds and pharmaceuticals is a vast area of organic chemistry, there is no available research that specifically names this compound as a starting material or key intermediate in these processes.

Intermediate in the Synthesis of Natural Product Analogues

Similarly, a review of the literature on natural product synthesis does not indicate the use of this compound as an intermediate for the creation of natural product analogues.

Utilization in Polymer Chemistry and Specialty Chemicals

Information regarding the application of this compound in the field of polymer science is also scarce.

Incorporation into Polymer Backbones for Functionalization

There are no available studies that report the incorporation of this compound into polymer backbones to introduce specific functionalities.

Monomer in the Synthesis of Specialty Polymers and Copolymers

The potential of this compound as a monomer for the synthesis of specialty polymers or copolymers has not been described in the accessible scientific literature.

Development of Novel Reagents and Catalysts from this compound Derivatives

While the broader field of organic synthesis often utilizes unsaturated carboxylic acids as precursors for various chemical transformations, including the formation of chiral ligands and organocatalysts, there is no specific information detailing the use of this compound or its derivatives for these purposes. General methodologies exist for converting unsaturated acids into molecules with catalytic activity. For instance, the carboxylic acid group can be modified to create amide or ester functionalities, which can then be further elaborated. The vinyl group also presents a handle for a variety of chemical modifications, such as hydroformylation, oxidation, or metathesis, which could in principle lead to catalytically active structures.

However, at present, the scientific community has not published any research that specifically explores these pathways starting from this compound. The potential of its derivatives as, for example, chiral ligands for asymmetric catalysis or as building blocks for novel organocatalysts remains an unexplored area of chemical research.

Consequently, no data tables with detailed research findings on the performance of such reagents or catalysts can be provided. The synthesis, characterization, and application of reagents and catalysts based on the this compound scaffold represent a potential avenue for future investigation in the field of fine chemical synthesis and materials science.

Future Research Directions and Emerging Areas

Exploration of Undiscovered Reactivity Patterns

The unique structural features of 3-Ethylpent-4-enoic acid, namely the terminal vinyl group and the carboxylic acid moiety, suggest a rich and varied reactivity that is yet to be fully harnessed. Future research should focus on uncovering novel transformations that go beyond the predictable reactions of isolated double bonds and carboxyl groups. libretexts.org

One promising area is the investigation of intramolecular cyclization reactions. Under acidic conditions, the carboxyl group could act as an internal nucleophile, attacking the carbocation formed by protonation of the vinyl group to yield lactones. libretexts.org The stereochemical outcomes of such reactions, influenced by the chiral center at the 3-position, warrant detailed investigation.

Furthermore, the vinyl group is a prime candidate for various cycloaddition reactions. wikipedia.org Exploring its participation in [2+2], [3+2], and [4+2] cycloadditions could lead to the synthesis of complex cyclic structures. For instance, photochemical [2+2] cycloadditions could yield strained cyclobutane (B1203170) derivatives, while 1,3-dipolar cycloadditions could introduce novel heterocyclic moieties. nih.govlibretexts.org The development of asymmetric cycloaddition methodologies, potentially catalyzed by transition metals, would be a significant advancement, leveraging the existing chirality of the molecule to control the formation of new stereocenters. acs.org

The reactivity of the alpha-carbon to the carboxyl group also presents opportunities. While not an α,β-unsaturated acid, the potential for enolate formation under specific conditions could be explored for novel C-C bond-forming reactions. libretexts.org Additionally, catalytic transformations that engage both the vinyl and carboxyl functionalities in a concerted or sequential manner could lead to previously unknown molecular architectures. Palladium-catalyzed reactions, for example, have shown promise in the selective transformation of pentenoic acids and could be adapted for this compound. acs.orgresearchgate.net

A summary of potential reactivity patterns for exploration is presented in the table below.

Reaction TypePotential ProductsKey Research Focus
Intramolecular CyclizationLactonesStereochemical control, catalyst development
[2+2] CycloadditionCyclobutane derivativesPhotochemical and thermal conditions, regioselectivity
[3+2] CycloadditionHeterocyclic compoundsDipole selection, asymmetric catalysis
[4+2] CycloadditionCyclohexene derivativesDiene partners, Lewis acid catalysis
Catalytic TransformationsFunctionalized cyclic and acyclic compoundsPalladium and other transition metal catalysts, tandem reactions

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound to continuous flow chemistry and automated platforms represents a significant leap forward in terms of efficiency, safety, and scalability. acs.org Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and reduced reaction times. nih.govamt.uk

Future research should aim to develop robust flow protocols for the synthesis and derivatization of this compound. This could include the continuous synthesis of the acid itself, as well as its conversion into esters, amides, and other derivatives. acs.orgunimi.it The use of tube-in-tube reactors could be particularly advantageous for reactions involving gaseous reagents, such as carbonylation or hydrogenation of the vinyl group. researchgate.net

Automated synthesis platforms, guided by machine learning algorithms, could be employed to rapidly optimize reaction conditions for novel transformations of this compound. By systematically varying multiple reaction parameters, these platforms can efficiently map the reaction space and identify optimal conditions that might be missed through traditional, one-variable-at-a-time optimization.

The integration of in-line purification and analysis techniques within a continuous flow setup would enable a fully automated "synthesis-to-analysis" workflow. This would not only accelerate the discovery of new derivatives of this compound but also provide a platform for on-demand production of specific compounds.

Computational-Aided Design of Novel Applications

Computational chemistry and molecular modeling offer powerful tools for the in silico design of novel applications for this compound and its derivatives. novartis.com By predicting molecular properties, reaction pathways, and biological activities, computational approaches can guide experimental work, saving time and resources.

Density Functional Theory (DFT) studies can be employed to investigate the electronic structure and reactivity of this compound, providing insights into its frontier molecular orbitals and predicting its behavior in various chemical reactions. nih.gov This can aid in the rational design of catalysts and reaction conditions for selective transformations.

Molecular docking and dynamics simulations can be used to explore the potential of this compound derivatives as biologically active molecules. biorxiv.orgresearchgate.net For instance, by designing derivatives that fit into the active site of a specific enzyme or receptor, it may be possible to develop novel therapeutic agents. rsc.org The carboxylic acid moiety is a common feature in many drugs, and the unique stereochemistry and vinyl group of this compound could be exploited to achieve high binding affinity and selectivity.

Furthermore, computational tools can be used to predict the physicochemical properties of polymers derived from this compound. By modeling properties such as glass transition temperature, tensile strength, and biodegradability, researchers can design novel materials with tailored functionalities.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Prediction of reactivity, reaction mechanisms, and spectroscopic properties.
Molecular DockingIdentification of potential biological targets and prediction of binding modes.
Molecular Dynamics (MD) SimulationsEvaluation of the stability of ligand-protein complexes and conformational analysis.
Quantitative Structure-Activity Relationship (QSAR)Development of models to predict the biological activity of derivatives.

Development of Sustainable Synthetic Routes and Biocatalytic Approaches

The principles of green chemistry are increasingly important in modern chemical synthesis, and future research on this compound should prioritize the development of sustainable and environmentally benign methodologies.

One key area is the exploration of biocatalytic methods for the synthesis and transformation of this compound. Enzymes offer high selectivity and can operate under mild reaction conditions, reducing energy consumption and waste generation. acs.orgrsc.org For example, engineered microbes could be developed to produce this compound from renewable feedstocks through fermentation. nih.gov Lipases and esterases could be employed for the enantioselective synthesis of esters, while other enzymes could be used for the selective oxidation or reduction of the molecule. acs.org The use of haloperoxidases for chemoenzymatic halolactonization is another promising avenue. acs.org However, the potential for product inhibition of the biocatalyst would need to be carefully considered and addressed. nih.gov

The development of catalytic routes that utilize earth-abundant metals and minimize the use of hazardous reagents is another important goal. For instance, photocatalytic methods could be explored for the dehydrodecarboxylation of this compound to produce dienes, offering a green alternative to traditional methods. nih.gov The direct oxidative cleavage of the alkene to yield carboxylic acids is also a potential sustainable transformation. organic-chemistry.org

Furthermore, the use of biomass-derived starting materials for the synthesis of this compound itself would contribute to a more sustainable chemical industry. Research into converting platform chemicals derived from lignocellulose into this valuable building block is a worthwhile endeavor. researchgate.net

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of the reaction mechanisms and kinetics of transformations involving this compound can be achieved through the application of advanced, in-situ characterization techniques. These methods allow for the real-time monitoring of reacting species without the need for sampling and quenching, providing a more accurate picture of the reaction progress. spectroscopyonline.com

In-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the disappearance of reactants and the appearance of products and intermediates. researchgate.net These techniques are particularly well-suited for integration into flow reactors. Nuclear Magnetic Resonance (NMR) spectroscopy also allows for in-situ reaction monitoring, providing detailed structural information on the species present in the reaction mixture over time. iastate.eduacs.org

Mass spectrometry techniques, such as Direct Analysis in Real Time (DART-MS), can provide rapid analysis of reaction mixtures with minimal sample preparation. nih.gov Extractive electrospray ionization mass spectrometry (EESI-MS) is another powerful tool for the real-time identification of carboxylic acids in complex mixtures. nih.gov

By combining the data from these in-situ techniques with kinetic modeling, it will be possible to elucidate complex reaction networks, identify transient intermediates, and gain a comprehensive understanding of the factors that control selectivity and yield in reactions of this compound.

TechniqueInformation ProvidedSuitability for this compound Research
In-situ FTIR/RamanFunctional group changes, concentration profiles of reactants and products.High, especially for monitoring carbonyl and C=C bond transformations.
In-situ NMRDetailed structural information, identification of intermediates, quantitative analysis.High, for elucidating reaction mechanisms and kinetics.
Real-Time Mass SpectrometryMolecular weight of species, rapid reaction profiling.High, for high-throughput screening and mechanistic studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.